molecular formula C7H14N2 B1297267 1,4-Diazabicyclo[3.2.2]nonane CAS No. 283-38-5

1,4-Diazabicyclo[3.2.2]nonane

Cat. No. B1297267
Key on ui cas rn: 283-38-5
M. Wt: 126.2 g/mol
InChI Key: XJKNACDCUAFDHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04775668

Procedure details

Lithium aluminum hydride (2.0 g, 51.4 mmoles) was slurried in 250 ml of dry tetrahydrofuran and 3-oxo-1,4-diazabicyclo[3.2.2]nonane (3.6 g, 25.7 mmoles) was added carefully as a solid in one portion at room temperature. The resulting mixture was then heated to a gentle reflux for 20 hours. The reaction was cooled to room tempeature and quenched by slow addition of 2.5 ml water. The salts were filtered and washed several times with diethyl ether totaling 1.0 1. These washings and the supernatant were combined, dried over magnesium sulfate and concentrated to give 2.09 g (64.5%) of the title compound as a pale yellow oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Yield
64.5%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].O=[C:8]1[NH:14][CH:13]2[CH2:15][CH2:16][N:10]([CH2:11][CH2:12]2)[CH2:9]1>O1CCCC1>[N:10]12[CH2:16][CH2:15][CH:13]([CH2:12][CH2:11]1)[NH:14][CH2:8][CH2:9]2 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
3.6 g
Type
reactant
Smiles
O=C1CN2CCC(N1)CC2
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was then heated to
TEMPERATURE
Type
TEMPERATURE
Details
a gentle reflux for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room tempeature
CUSTOM
Type
CUSTOM
Details
quenched by slow addition of 2.5 ml water
FILTRATION
Type
FILTRATION
Details
The salts were filtered
WASH
Type
WASH
Details
washed several times with diethyl ether totaling 1.0 1
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
N12CCNC(CC1)CC2
Measurements
Type Value Analysis
AMOUNT: MASS 2.09 g
YIELD: PERCENTYIELD 64.5%
YIELD: CALCULATEDPERCENTYIELD 64.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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